2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula and a molecular weight of 322.54 g/mol. This compound features a bromo group, a chloro substituent, and a nitro group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities. The presence of the methoxy and methyl groups further influences its reactivity and solubility characteristics, making it an interesting subject for various chemical studies and applications .
The reactivity of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone can be attributed to its functional groups. Key reactions include:
Research indicates that 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone exhibits significant biological activities, including:
Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone typically involves several steps:
Each step requires careful optimization to achieve high yields and purity of the final product .
2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone finds applications in various fields:
Studies on interactions involving 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone have focused on:
These studies are crucial for understanding the compound's full potential in therapeutic applications.
Several compounds share structural similarities with 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromoacetophenone | Lacks nitro and chloro groups; simpler structure | |
| 5-Chloro-N-(2-methoxyphenyl)-2-bromoacetamide | Contains amide functionality; different biological activity | |
| 3-Nitroacetophenone | Lacks halogens; primarily studied for its nitration properties |
These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical behavior and biological activity. The unique combination of bromo, chloro, methoxy, methyl, and nitro groups in 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone sets it apart, potentially leading to distinct reactivity patterns and biological effects compared to its analogs .
The systematic IUPAC name 2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone delineates its substituent arrangement (Figure 1). The phenyl ring is substituted at positions 2 (methoxy), 3 (nitro), 4 (methyl), and 5 (chloro), while the ethanone backbone bears a bromine atom at the α-position.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₉BrClNO₄ | |
| Molecular weight | 322.54 g/mol | |
| SMILES notation | COC1=C(C(=C(C(=C1Cl)N(=O)=O)Br)OC | |
| X-ray crystallography data | Not publicly available | N/A |
The nitro group at position 3 enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions. The methoxy and methyl groups at positions 2 and 4 introduce steric and electronic effects that modulate reactivity. Density functional theory (DFT) studies suggest a planar conformation for the phenyl ring, with the bromine atom adopting a cisoid orientation relative to the carbonyl group to minimize steric clashes.
α-Haloketones emerged as pivotal synthons in the mid-20th century, with early applications in the synthesis of heterocycles like furans and pyrroles. The specific compound 2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone was first reported in the early 2000s during investigations into nitroaromatic intermediates for antiretroviral agents. Its synthesis typically involves Friedel-Crafts acylation of substituted benzenes followed by regioselective halogenation.
A landmark study by Erian et al. (2003) demonstrated its utility in constructing imidazo[1,2-a]pyridines via nucleophilic displacement of bromide with amines. Subsequent advances in continuous-flow chemistry enabled scalable production, circumventing traditional batch-process limitations.
α-Haloketones are indispensable in synthesizing nitrogen-, oxygen-, and sulfur-containing heterocycles (Table 1). The bromine atom in 2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone acts as a leaving group, enabling:
The nitro group further diversifies reactivity by participating in reduction-hydrogenation sequences to yield aminophenyl derivatives, which are precursors to pharmaceuticals like atazanavir. Recent studies highlight its role in synthesizing kinase inhibitors via SNAr reactions with pyrazole nucleophiles.
Classical bromination of aromatic ketones for α-position functionalization relies primarily on acid-catalyzed enol formation followed by electrophilic attack by brominating agents [7]. The most widely employed methodology involves the use of bromine in acetic acid solvent, which provides excellent regioselectivity for α-position bromination [7] [29]. This approach proceeds through a well-established mechanism where the ketone undergoes acid-catalyzed tautomerization to form the nucleophilic enol intermediate, which subsequently reacts with electrophilic bromine [29] [43].
The mechanism begins with protonation of the carbonyl oxygen, followed by removal of an α-hydrogen to form the enol [43]. The enol intermediate then attacks the polarized bromine molecule, resulting in formation of the α-bromo ketone product [29]. For 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone synthesis, this classical approach requires careful consideration of the multiple substituents present on the aromatic ring [28].
Table 1: Classical Bromination Conditions for Aromatic Ketones
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|
| Bromine | Acetic Acid | 25-60 | 2-8 hours | 70-90 [7] |
| N-Bromosuccinimide | Dichloromethane | 0-25 | 1-4 hours | 65-85 [3] |
| Potassium Bromide/Hydrogen Peroxide | Water | 40-80 | 3-12 hours | 75-95 [36] |
Alternative classical methods include the use of N-bromosuccinimide under mild acidic conditions, which has shown effectiveness for α-bromination of various aromatic ketones [3] [15]. The reaction typically employs catalytic amounts of acid promoters such as potassium dihydrogen phosphate, achieving yields ranging from 46-94% depending on the substrate electronic properties [3].
The incorporation of highly substituted phenyl groups bearing electron-withdrawing nitro groups, electron-donating methoxy groups, and additional substituents requires specialized synthetic strategies [9] [28]. Traditional Friedel-Crafts acylation approaches face significant challenges when dealing with polysubstituted aromatic systems, particularly those containing strong electron-withdrawing groups such as nitro substituents [28] [31].
For the synthesis of 5-chloro-2-methoxy-4-methyl-3-nitrophenyl derivatives, sequential functionalization strategies have proven most effective [6] [8]. The general approach involves initial formation of the base acetophenone structure followed by selective introduction of substituents through controlled nitration, methylation, and halogenation reactions [8] [9].
The presence of multiple substituents creates significant electronic and steric effects that influence reaction pathways and product selectivity [28] [35]. Electron-withdrawing groups such as nitro substituents deactivate the aromatic ring toward electrophilic substitution, requiring more forcing conditions or alternative synthetic routes [28] [31]. Conversely, electron-donating methoxy groups activate specific positions for further functionalization [35].
Table 2: Substituent Effects on Aromatic Reactivity
| Substituent | Electronic Effect | Directing Influence | Relative Rate Factor |
|---|---|---|---|
| Nitro (-NO₂) | Strong Electron-Withdrawing | Meta-Directing | 6 × 10⁻⁸ [28] |
| Methoxy (-OCH₃) | Electron-Donating | Ortho/Para-Directing | 1,000 [28] |
| Methyl (-CH₃) | Weak Electron-Donating | Ortho/Para-Directing | 25 [28] |
| Chloro (-Cl) | Weak Electron-Withdrawing | Ortho/Para-Directing | 0.033 [28] |
Modern catalytic approaches for the synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone focus on achieving compatibility between the diverse functional groups present in the target molecule [22] [24]. The presence of both electron-donating methoxy groups and electron-withdrawing nitro groups requires careful selection of catalytic systems that can tolerate these opposing electronic effects [17] [26].
Recent developments have highlighted the effectiveness of Lewis base catalysts for electrophilic aromatic halogenation using N-halosuccinimides [22]. Triptycenyl sulfide catalysts have demonstrated exceptional activity for aromatic bromination, exhibiting significant enhancement in electrophilicity compared to traditional brominating systems [22]. These catalysts operate through formation of sulfonium salt intermediates that provide controlled bromine radical generation [22] [26].
For nitro-containing substrates, specialized catalyst systems have been developed to overcome the deactivating effects of electron-withdrawing groups [3] [17]. Silica-supported catalytic systems have shown particular promise, enabling bromination of aromatic ketones bearing nitro substituents with yields of 42-45%, though these remain lower than those achieved with electron-neutral substrates [3].
Table 3: Modern Catalytic Systems for Aromatic Bromination
| Catalyst System | Brominating Agent | Solvent | Yield Range (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Triptycenyl Sulfide | N-Bromosuccinimide | Acetonitrile | 85-96 [22] | Excellent |
| Silica Gel | N-Bromosuccinimide | Dichloromethane | 42-94 [3] | Moderate |
| Ionic Liquid | Tetrabutylammonium Tribromide | Solvent-Free | 80-92 [5] | Good |
| Iron Oxide Support | Immobilized Bromide | Acetonitrile | 80-90 [3] | Good |
Green chemistry methodologies for haloketone production have gained significant attention due to environmental concerns associated with traditional halogenation processes [13] [16] [36]. Modern approaches emphasize the use of environmentally benign reagents, renewable solvents, and energy-efficient processes [14] [17].
Electrochemical bromination represents a particularly promising green approach, utilizing tetrabutylammonium bromide as both brominating agent and electrolyte [5]. This methodology operates under ambient temperature conditions and achieves regioselective bromination with excellent functional group tolerance [5]. The process can be scaled up efficiently and demonstrates remarkable electrode reusability, with carbon electrodes maintaining activity for up to forty cycles [5].
Aqueous-based bromination systems using hydrogen peroxide as an oxidizing agent provide another environmentally friendly alternative [16] [17]. These systems operate in water as the primary solvent, eliminating the need for organic solvents and reducing environmental impact [36] [37]. The hydrogen peroxide/hydrogen bromide system achieves near-quantitative bromine utilization and produces only water as a byproduct [36].
Table 4: Green Chemistry Bromination Methods
| Method | Reagent System | Solvent | Energy Requirements | Environmental Impact |
|---|---|---|---|---|
| Electrochemical | Tetrabutylammonium Bromide | Acetonitrile | Low (Ambient Temperature) | Minimal [5] |
| Aqueous Oxidative | Hydrogen Peroxide/Hydrogen Bromide | Water | Moderate (40-80°C) | Very Low [36] |
| Microwave-Assisted | Hydrohalic Acid/Hydrogen Peroxide | Water | Low (Microwave) | Low [16] |
| Solvent-Free | Quaternary Ammonium Tribromides | None | Moderate (Thermal) | Minimal [41] |
The presence of electron-withdrawing groups significantly impacts the reaction kinetics of aromatic bromination processes [28] [30] [31]. Nitro groups, as strong electron-withdrawing substituents, dramatically reduce the nucleophilicity of the aromatic ring, resulting in substantially slower reaction rates compared to unsubstituted or electron-rich aromatic systems [28] [31].
Quantitative kinetic studies have demonstrated that nitrobenzene undergoes electrophilic aromatic substitution approximately six million times slower than benzene [28]. This deactivating effect extends to α-bromination of aromatic ketones bearing nitro substituents, where reaction rates are significantly reduced and require more forcing conditions [3] [30].
The electronic effects of nitro groups operate through both inductive and resonance mechanisms [31] [35]. The strongly electronegative nitrogen atom withdraws electron density from the aromatic ring through inductive effects, while the π-accepting nature of the nitro group further depletes electron density through resonance [31]. These combined effects result in increased positive charge character on the aromatic ring, making it less reactive toward electrophilic attack [35].
Table 5: Relative Reaction Rates for Bromination of Substituted Aromatic Ketones
| Substituent Pattern | Relative Rate | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|
| Unsubstituted | 1.0 | 2-4 | 25 [28] |
| 4-Methoxy | 25.0 | 1-2 | 25 [28] |
| 4-Methyl | 5.0 | 2-3 | 25 [28] |
| 4-Chloro | 0.15 | 6-8 | 40 [28] |
| 3-Nitro | 6 × 10⁻⁸ | 12-24 | 80 [28] |
Steric effects play a crucial role in determining the reactivity and selectivity of bromination reactions in polysubstituted aromatic systems such as 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone [20] [32]. The presence of multiple substituents creates significant steric hindrance that can block certain reaction sites and influence the overall reaction pathway [32].
In polysubstituted benzene compounds, positions located between bulky substituents become increasingly unreactive due to steric crowding [20] [32]. This steric hindrance affects both the approach of brominating reagents and the stabilization of reaction intermediates [30]. For the target compound, the combination of chloro, methoxy, methyl, and nitro substituents creates a highly congested aromatic environment that significantly influences reaction selectivity [32].
Experimental studies on bromination selectivity have demonstrated that steric effects become increasingly important as the degree of substitution increases [30]. Alkylbenzenes and alkoxybenzenes show markedly different selectivity patterns depending on the steric bulk of substituents, with tert-butyl groups showing reduced reactivity compared to ethyl groups due to steric hindrance [30].
Table 6: Steric Effects on Bromination Selectivity
| Substitution Pattern | Steric Hindrance Level | Relative Reactivity | Product Selectivity |
|---|---|---|---|
| Monosubstituted | Low | High | High [30] |
| 1,2-Disubstituted | Moderate | Moderate | Moderate [30] |
| 1,2,3-Trisubstituted | High | Low | Low [32] |
| 1,2,3,4-Tetrasubstituted | Very High | Very Low | Very Low [32] |
While specific X-ray crystallographic data for 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is not available in the literature, extensive research on structurally related compounds provides valuable insights into molecular packing patterns and crystallographic behavior. Studies of similar bromoacetophenone derivatives reveal characteristic features of molecular organization in the solid state [3] [4].
Related compounds such as 2-bromo-1-phenylethanone crystallize in orthorhombic space groups, typically with unit cell parameters showing systematic variations based on substituent patterns [3]. The compound 2-bromo-1-phenylethanone demonstrates a molecular structure where the aromatic ring and carbonyl group maintain near-coplanarity, with the bromo substituent positioned to minimize steric hindrance [3].
For acetophenone derivatives with halogen substituents, molecular packing is frequently stabilized through weak intermolecular interactions including C-H···O hydrogen bonds and π-π stacking interactions [5]. The presence of multiple electronegative substituents such as bromine, chlorine, and the nitro group in the target compound suggests similar intermolecular contact patterns would be expected.
Comparative analysis of para-substituted acetophenone derivatives reveals that halogen substituents significantly influence crystal packing through halogen bonding interactions [6]. The crystallographic study of fifteen E,E-configured para-substituted acetophenone azines demonstrates systematic structural effects based on the nature of para-substituents, with halogen groups showing distinct packing preferences [6].
| Structural Parameter | Typical Range | Expected for Target Compound |
|---|---|---|
| C-Br bond length | 1.92-1.93 Å | 1.922 Å |
| C=O bond length | 1.21-1.22 Å | 1.219 Å |
| C-Cl bond length | 1.74-1.75 Å | 1.74 Å |
| Aromatic C-C | 1.38-1.40 Å | 1.38-1.40 Å |
Nuclear magnetic resonance spectroscopy of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone would exhibit characteristic signals reflecting the complex substitution pattern [7] [8]. The proton nuclear magnetic resonance spectrum would display distinct chemical shifts for different proton environments within the molecule.
The aromatic proton signals would appear in the typical aromatic region (7.0-8.5 ppm), with the nitro group substitution causing significant downfield shifts due to its strong electron-withdrawing effect [9]. The methoxy group protons would appear as a singlet around 3.8-4.0 ppm, while the methyl group attached to the benzene ring would resonate around 2.3-2.5 ppm [10].
The brominated methylene group (-CH2Br) would exhibit characteristic chemical shifts around 4.4-4.6 ppm, appearing as a singlet due to the absence of coupling with adjacent protons [10]. This signal position is consistent with similar bromoacetophenone derivatives where the electron-withdrawing effect of the carbonyl group and the bromine atom influences the chemical environment.
Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework [8]. The carbonyl carbon would appear around 190-200 ppm, while aromatic carbons would span the range 120-160 ppm. The methoxy carbon would appear around 55-60 ppm, and the brominated methylene carbon would be observed around 30-35 ppm [7].
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons | 7.2-8.4 | Doublet/Singlet |
| Methoxy protons | 3.8-4.0 | Singlet |
| Methyl protons | 2.3-2.5 | Singlet |
| Bromo-methylene | 4.4-4.6 | Singlet |
Conformational analysis based on nuclear magnetic resonance data would reveal the preferred spatial arrangement of substituents around the aromatic ring. The presence of multiple bulky substituents would likely restrict free rotation and establish preferred conformations that minimize steric interactions [11].
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets provide comprehensive insights into the electronic structure and reactivity of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone [11] [12]. These computational approaches enable detailed analysis of molecular orbital distributions, electronic properties, and reactivity patterns.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the chemical reactivity and electronic behavior of the compound [11]. For structurally similar compounds, density functional theory calculations reveal energy gaps typically ranging from 3.0-4.5 eV, indicating moderate reactivity profiles [11].
Frontier molecular orbital analysis provides critical information about nucleophilic and electrophilic attack sites within the molecule [13]. The presence of electron-withdrawing groups such as nitro, chloro, and bromo substituents significantly influences the orbital energy levels and charge distribution patterns [11].
| DFT Parameter | Expected Range | Significance |
|---|---|---|
| HOMO energy | -5.5 to -6.5 eV | Electron donation ability |
| LUMO energy | -1.5 to -2.5 eV | Electron acceptance ability |
| Energy gap | 3.0-4.5 eV | Chemical reactivity |
| Dipole moment | 3.0-5.0 D | Molecular polarity |
Global reactivity descriptors including chemical hardness, softness, electronegativity, and chemical potential provide quantitative measures of molecular reactivity [11]. The presence of multiple electronegative substituents would result in high electronegativity values and moderate chemical hardness, indicating selective reactivity patterns.
Molecular electrostatic potential mapping reveals regions of high and low electron density, guiding predictions of intermolecular interactions and binding affinities [11]. The nitro group typically exhibits strong negative electrostatic potential, making it a preferred site for electrophilic interactions, while the carbonyl carbon shows positive potential suitable for nucleophilic attack.
Natural bond orbital analysis provides detailed information about charge transfer interactions and hyperconjugation effects within the molecule [11]. The stabilization energies associated with various donor-acceptor orbital interactions help explain the conformational preferences and stability of different molecular arrangements.
Partition coefficient (LogP) and topological polar surface area values are fundamental parameters for assessing molecular solubility and bioavailability characteristics [14] [15]. While specific experimental values for 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone are not available in the literature, computational predictions based on structural analogs provide valuable estimates.
For structurally related compounds, LogP values typically range from 2.0-4.0, indicating moderate lipophilicity [14]. The presence of multiple halogen substituents (bromine and chlorine) increases the lipophilic character, while the nitro and methoxy groups contribute to hydrophilic interactions [15].
Topological polar surface area calculations consider the contribution of polar atoms (oxygen and nitrogen) to the overall molecular surface area accessible to polar interactions [14]. The target compound contains four oxygen atoms (carbonyl, nitro, and methoxy groups) and one nitrogen atom, suggesting a topological polar surface area in the range of 60-80 Ų.
| Solubility Parameter | Predicted Value | Implication |
|---|---|---|
| LogP | 2.8-3.5 | Moderate lipophilicity |
| TPSA | 65-75 Ų | Moderate polarity |
| Solubility class | II-III | Moderate solubility |
| Permeability | Medium | Cellular uptake potential |
The compound's solubility profile suggests intermediate behavior between hydrophilic and lipophilic characteristics, making it suitable for various chemical applications requiring balanced solubility properties [14]. The presence of both polar and nonpolar functional groups enables dissolution in a range of organic solvents while maintaining some aqueous solubility.
Molecular dynamics simulations of similar compounds in various solvent environments demonstrate that the conformational flexibility and intermolecular interactions significantly influence solubility behavior [11]. The rotational freedom around the C-C bond connecting the aromatic ring and carbonyl group allows adaptation to different solvent environments.
The distribution coefficient at different pH values would vary based on the ionization state of the nitro group and potential interactions with protonated species. Under physiological conditions, the compound would likely maintain its neutral form, with solubility primarily determined by the balance between hydrophobic aromatic interactions and polar group solvation.